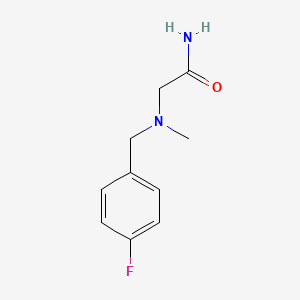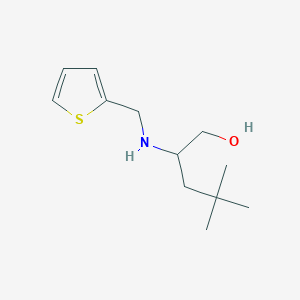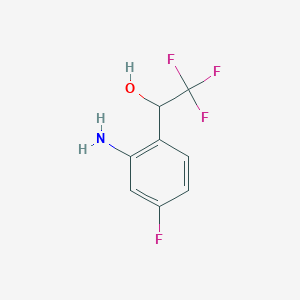![molecular formula C15H20ClN5O B14894235 N-sec-Butyl-6-chloro-N'-(2-phenoxy-ethyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B14894235.png)
N-sec-Butyl-6-chloro-N'-(2-phenoxy-ethyl)-[1,3,5]triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-(sec-Butyl)-6-chloro-N4-(2-phenoxyethyl)-1,3,5-triazine-2,4-diamine is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a sec-butyl group, a chloro substituent, and a phenoxyethyl group attached to the triazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(sec-Butyl)-6-chloro-N4-(2-phenoxyethyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate nitrile or amine precursors under acidic or basic conditions.
Introduction of Substituents: The sec-butyl, chloro, and phenoxyethyl groups are introduced through substitution reactions. For example, the chloro group can be introduced via chlorination using reagents like thionyl chloride or phosphorus pentachloride.
Final Assembly: The final compound is assembled by coupling the substituted triazine ring with the phenoxyethyl group under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, reaction temperatures, and purification methods to ensure high purity and quality of the final product.
化学反応の分析
Types of Reactions
N2-(sec-Butyl)-6-chloro-N4-(2-phenoxyethyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazines with different functional groups.
科学的研究の応用
N2-(sec-Butyl)-6-chloro-N4-(2-phenoxyethyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用機序
The mechanism of action of N2-(sec-Butyl)-6-chloro-N4-(2-phenoxyethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with DNA/RNA: Modulating gene expression or interfering with nucleic acid synthesis.
Cellular Signaling: Affecting cellular signaling pathways, leading to changes in cell behavior and function.
類似化合物との比較
Similar Compounds
N2-(sec-Butyl)-6-chloro-N4-(2-phenoxyethyl)-1,3,5-triazine-2,4-diamine: Characterized by the presence of a sec-butyl group, chloro substituent, and phenoxyethyl group.
N2-(sec-Butyl)-6-chloro-N4-(2-methoxyethyl)-1,3,5-triazine-2,4-diamine: Similar structure but with a methoxyethyl group instead of phenoxyethyl.
N2-(sec-Butyl)-6-chloro-N4-(2-ethoxyethyl)-1,3,5-triazine-2,4-diamine: Similar structure but with an ethoxyethyl group.
Uniqueness
The uniqueness of N2-(sec-Butyl)-6-chloro-N4-(2-phenoxyethyl)-1,3,5-triazine-2,4-diamine lies in its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of the phenoxyethyl group, in particular, may enhance its bioactivity and interaction with biological targets compared to similar compounds with different substituents.
特性
分子式 |
C15H20ClN5O |
|---|---|
分子量 |
321.80 g/mol |
IUPAC名 |
2-N-butan-2-yl-6-chloro-4-N-(2-phenoxyethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C15H20ClN5O/c1-3-11(2)18-15-20-13(16)19-14(21-15)17-9-10-22-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3,(H2,17,18,19,20,21) |
InChIキー |
HBRNAWQGTBFUMO-UHFFFAOYSA-N |
正規SMILES |
CCC(C)NC1=NC(=NC(=N1)NCCOC2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoic acid](/img/structure/B14894152.png)
![tert-Butyl ((1S,4R,5R)-2-azabicyclo[3.2.1]octan-4-yl)carbamate](/img/structure/B14894156.png)
![1-(2-Methylpropyl)-3-[2-(morpholin-4-yl)-2-oxoethoxy]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14894159.png)
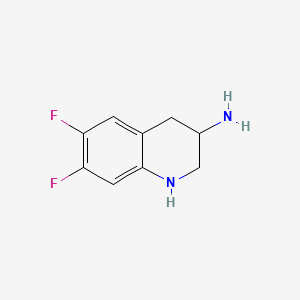

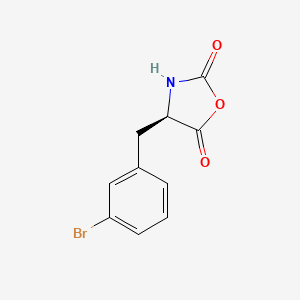
![t-Butyl-dimethyl-[3-(2-methylallyl)phenoxy]-silane](/img/structure/B14894184.png)
